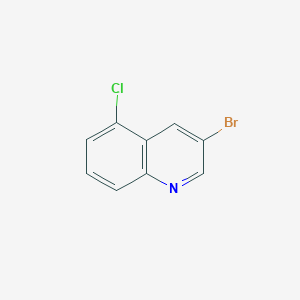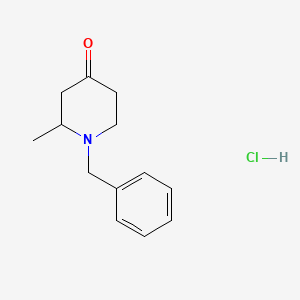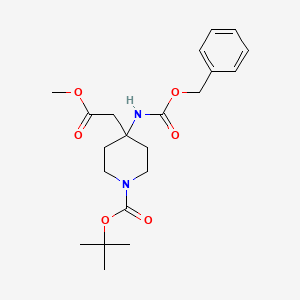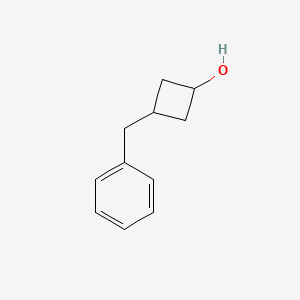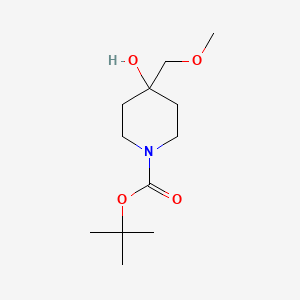
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1423033-50-4 . Its molecular weight is 245.32 . The compound is stored at room temperature and is in the form of a viscous liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(methoxymethyl)-1-piperidinecarboxylate . Its InChI Code is 1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 327.0±27.0 C at 760 mmHg . It is a viscous liquid at room temperature .Scientific Research Applications
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: A Comprehensive Analysis of Scientific Research Applications:
Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. For instance, it is used in the production of Vandetanib , a medication employed in the treatment of medullary thyroid cancer .
Targeted Protein Degradation
The structure of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate makes it useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development, which is a novel approach in targeted protein degradation therapy .
Tuberculosis Research
In medical research, particularly concerning tuberculosis, this compound has been implicated in processes that generate proton motive force essential for the survival of Mycobacterium tuberculosis under hypoxic conditions within infected granulomas .
Organic Synthesis
Chemical Intermediate
It acts as an important chemical intermediate in many biologically active compounds, such as crizotinib , an anti-cancer drug .
Laboratory Safety and Handling
While not an application per se, it’s important to note the safety protocols associated with handling this compound in research settings, emphasizing the need for proper laboratory attire and precautions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



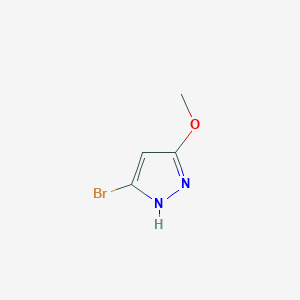
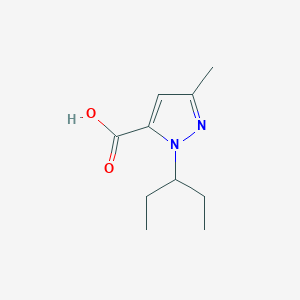

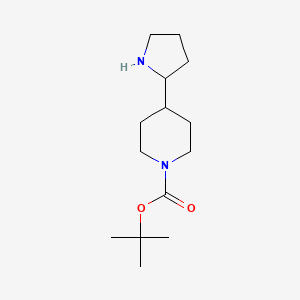
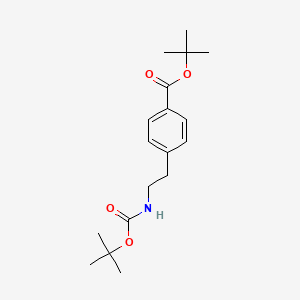

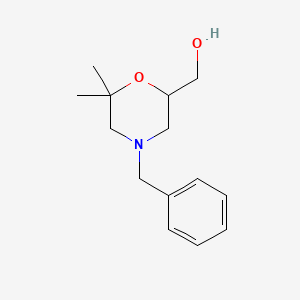
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)
